molecular formula C14H26O2 B1605003 Methyl tridec-12-enoate CAS No. 29780-00-5

Methyl tridec-12-enoate

Cat. No. B1605003
CAS RN: 29780-00-5
M. Wt: 226.35 g/mol
InChI Key: LCAVRNOMCURXMM-UHFFFAOYSA-N
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Description

“Methyl tridec-12-enoate” is a chemical compound with the molecular formula C14H26O2 . It is also known by other names such as “12-Tridecenoic acid, methyl ester” and "Methyl-12-tridecenoat" .


Molecular Structure Analysis

The molecular structure of “Methyl tridec-12-enoate” consists of 14 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3H,1,4-13H2,2H3 .

Scientific Research Applications

Green Synthesis

  • Biocatalytic Transesterification: Methyl-12-hydroxyoctadec-9-enoate, a compound related to Methyl tridec-12-enoate, can be synthesized via biocatalytic transesterification, which involves the use of immobilized lipase preparations. This method demonstrates high yield and adherence to green chemistry principles, including atom economy and low environmental impact (Vadgama et al., 2020).

Oxidation Products and Mechanisms

  • Oxidation of Abietic Acid and Its Methyl Ester: The study of abietic acid and its methyl ester under various storage conditions provides insight into their oxidation mechanisms. This research identifies several oxidation products, which are important for understanding the chemical behavior of similar fatty acid esters (Prinz et al., 2002).
  • Selective Oxidation: Research on the selective oxidation of oligoethylene glycol ether methyl 12(13)-hydroxy-13(12)-[11-hydroxy-3,6,9-trioxa-undecyl-1-oxy]-octadec-9-enoate using pyridinium chlorochromate (PCC) provides valuable insights into the selective oxidation processes, which can be relevant for similar esters (Singh & Mahajan, 2006).

Biocatalysis and Chemical Synthesis

  • Fe-Catalyzed Synthesis: The synthesis of (4E)-tridec-4-en-1-yl acetate, which is structurally related to Methyl tridec-12-enoate, through an Fe-catalyzed process highlights the utility of metal catalysis in synthesizing complex esters (Shakhmaev et al., 2013).
  • Enoate Reductase-Mediated Preparation: Enoate reductases are used in the biocatalyzed synthesis of key intermediates for chiral drugs. This application can be extended to similar compounds like Methyl tridec-12-enoate for the production of pharmaceutical intermediates (Brenna et al., 2012).

Additional Applications

  • Identification in Insect Hemolymph: Methyl farnesoate, a compound structurally related to Methyl tridec-12-enoate, has been identified in the hemolymph of various insects, suggesting a potential role in insect physiology and biochemistry (Teal et al., 2014).

Safety And Hazards

The safety data sheet for “Methyl tridec-12-enoate” suggests that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be inhaled . In case of accidental ingestion or contact, immediate medical attention should be sought .

properties

IUPAC Name

methyl tridec-12-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3H,1,4-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAVRNOMCURXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303598
Record name methyl tridec-12-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl tridec-12-enoate

CAS RN

29780-00-5
Record name NSC159260
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl tridec-12-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HY Shin, SM Lim, SY Bae, SC Oh - Journal of Analytical and Applied …, 2011 - Elsevier
In recent years, non-catalytic supercritical processes for biodiesel production have been proposed as alternative environmentally friendly technologies. However, conditions of high …
Number of citations: 103 www.sciencedirect.com
PA Delaney, RAW Johnstone, BL Eyres, RA Hann… - Thin Solid Films, 1985 - Elsevier
… , 68-72 C at 1 mmHg) and (ii) methyl tridec-12-enoate (8.1 g) (boiling point, 100-110C at 1 mmHg). The methyl tridec-12-enoate was dissolved in methanol (30 ml) and refluxed for 3 h …
Number of citations: 15 www.sciencedirect.com
R De Bruycker, SP Pyl, MF Reyniers… - AIChE …, 2015 - Wiley Online Library
A tool for the generation of decomposition schemes of large molecules has been developed. These decomposition schemes contain radicals which can be eliminated from the model …
Number of citations: 11 aiche.onlinelibrary.wiley.com

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